[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid
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Overview
Description
“[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid” is a unique chemical compound with the empirical formula C7H7BF3NO3 and a molecular weight of 220.94 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of coupling reactions, including the Suzuki-Miyaura cross-coupling reaction .
Physical and Chemical Properties Analysis
Scientific Research Applications
Suzuki Cross-Coupling Reactions
One of the primary applications of pyridylboronic acids, including derivatives similar to [6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid, is in Suzuki cross-coupling reactions. These reactions are a cornerstone in organic chemistry for forming carbon-carbon bonds. For instance, the synthesis of various (dimethoxy- and dihalopyridyl)boronic acids has been reported, which further react with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions to yield highly functionalized heteroarylpyridine derivatives (Smith et al., 2008). This showcases the utility of such boronic acids in constructing complex organic molecules, potentially including pharmaceuticals and materials.
Antibacterial Compound Synthesis
Research has also been conducted on the design and synthesis of new antibacterial agents using this compound derivatives. For example, a study reported the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. These compounds were synthesized through reactions involving this compound derivatives and evaluated for their antibacterial activity, demonstrating the potential of these derivatives in the development of new antibacterial drugs (Reddy & Prasad, 2021).
Safety and Hazards
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-2-1-5(3-12-6)8(13)14/h1-3,13-14H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBJEQPXZICXNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699602 |
Source
|
Record name | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196083-20-2 |
Source
|
Record name | [6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70699602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 196083-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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